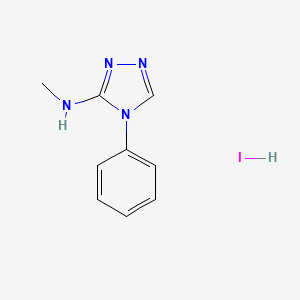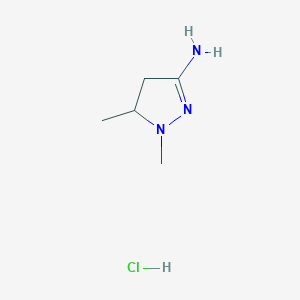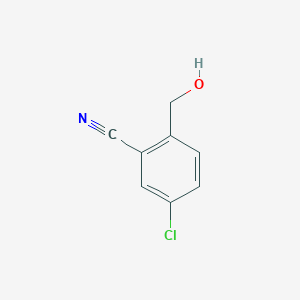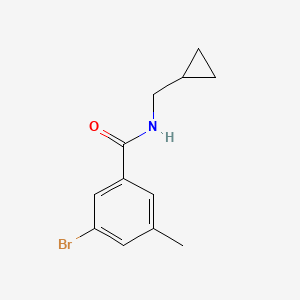
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide
Descripción general
Descripción
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide (3-BrCPMMB) is an organic compound that is widely used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. 3-BrCPMMB is a member of the benzamide family, which includes several important compounds that are used as drugs and in various laboratory experiments. 3-BrCPMMB is unique in that it has both a bromine atom and a cyclopropylmethyl group, which makes it a useful tool for researchers.
Aplicaciones Científicas De Investigación
Antiviral Research
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide: may be explored for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By studying the interactions of this compound with viral proteins, researchers can develop new antiviral drugs.
Anti-inflammatory Applications
The compound’s structural similarity to other indole derivatives suggests potential anti-inflammatory effects. Indole-based compounds have been found to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma .
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The bromine atom present in 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide could be utilized in the design of novel chemotherapeutic agents, targeting specific cancer cell lines for growth inhibition .
Antimicrobial Potential
Research into the antimicrobial efficacy of this compound could lead to the development of new antibiotics. Given the rising concern over antibiotic resistance, novel compounds like 3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide offer a promising avenue for the discovery of new antimicrobial agents .
Neuropharmacological Research
The indole core structure is associated with neuroactive properties. This compound could be investigated for its potential effects on the central nervous system, possibly leading to new treatments for neurodegenerative diseases or as a component in the synthesis of psychoactive drugs .
Agricultural Chemistry
Indole derivatives play a role in plant growth and development3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide could be studied for its use as a synthetic analog of plant hormones, contributing to agricultural research in crop yield improvement and stress resistance .
Propiedades
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-10(6-11(13)5-8)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJUFOBZLMAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)
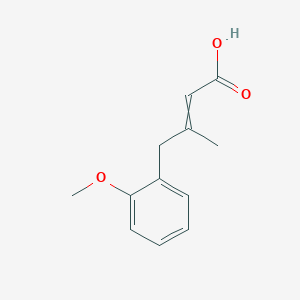
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
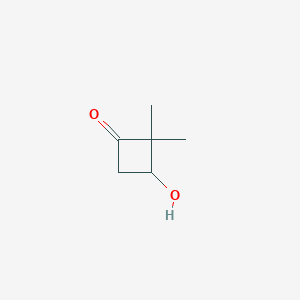
![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)
